2-Amino-1-pyridin-3-YL-ethanol oxalate
Overview
Description
2-Amino-1-pyridin-3-yl-ethanol oxalate is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.20 g/mol. It is a derivative of pyridine, featuring an amino group and an oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of a suitable solvent, such as ethanol or butanol, and controlled temperature to ensure the formation of the desired product[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-pyridin-3-yl-ethanol oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....
Scientific Research Applications
2-Amino-1-pyridin-3-yl-ethanol oxalate has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions[_{{{CITATION{{{_3{Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] 1,4 ....
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
2-Amino-1-pyridin-3-yl-ethanol oxalate is compared with other similar compounds, such as 2-amino-1-pyridin-4-yl-ethanol oxalate and 2-amino-1-pyridin-2-yl-ethanol oxalate. These compounds share structural similarities but differ in the position of the pyridine ring, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
2-Amino-1-pyridin-4-yl-ethanol oxalate
2-Amino-1-pyridin-2-yl-ethanol oxalate
3-Aminopyridin-2(1H)-ones
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZMOBWLPELGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.